N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
10-methyl-2-oxo-N-(2,4,6-trimethylphenyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-11-8-13(3)17(14(4)9-11)22-19(25)16-10-15-20(27-16)23-18-12(2)6-5-7-24(18)21(15)26/h5-10H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZJLXONQPYPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then functionalized to introduce the mesityl and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in electronic devices, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Thiazol-2-yl Derivative
A closely related compound, 9-methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, replaces the mesityl group with a thiazol-2-yl moiety. Key differences include:
- Molecular Formula : C₁₅H₁₀N₄O₂S₂ (vs. C₂₃H₂₂N₄O₂S for the mesityl analog, estimated).
- Mass: Average mass 342.391 g/mol, monoisotopic 342.025 g/mol .
- Bioactivity : Thiazole-containing analogs are often associated with antimicrobial and kinase inhibitory properties, though specific data for this derivative remains unreported.
Diphenylpropyl Derivative
The compound N²-(3,3-diphenylpropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide features a bulky diphenylpropyl substituent. Such structural changes may shift pharmacological targets compared to the mesityl analog .
Pyrrolo-Pyrimidine Analogs
Compounds like 1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides replace the thieno ring with a pyrrolo group. This alteration impacts electronic properties:
- Synthesis : Synthesized via cyclization of pyrido-pyrimidine intermediates with ethyl N-alkylglycinate, followed by hydrolysis and amidation .
- Bioactivity: Demonstrated antibiofilm activity against S. aureus, E. coli, and P.
Physicochemical Properties
*Estimated based on structural similarity.
Biological Activity
N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a mesityl group, which contributes to its unique properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 389.42 g/mol. The compound features a pyrido-thienopyrimidine core which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition of various biological pathways, making it a candidate for drug development against several diseases.
Antimicrobial Activity
Research has indicated that compounds within the thienopyrimidine class, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related derivatives can inhibit the enzyme TrmD in Pseudomonas aeruginosa, demonstrating potential for treating bacterial infections .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that derivatives of thienopyrimidines can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. For example, similar compounds have been shown to affect the expression of proteins involved in cancer progression .
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes. This includes potential inhibition of kinases and other targets that play crucial roles in various diseases . The precise mechanism often involves binding to the active site of these enzymes, thereby blocking their activity.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various thienopyrimidine derivatives against Staphylococcus aureus and Bacillus subtilis. The results demonstrated that certain derivatives exhibited potent antibacterial effects, suggesting that N-mesityl derivatives could be further explored for similar activities .
Study 2: Anticancer Activity
In vitro studies on related thienopyrimidine compounds revealed significant cytotoxic effects against breast cancer cell lines (MCF-7). The compounds were found to induce cell cycle arrest and apoptosis through the modulation of apoptotic pathways . This indicates the potential utility of N-mesityl derivatives in cancer therapeutics.
Study 3: Enzyme Inhibition Profiles
Docking studies have been conducted to assess the binding affinity of N-mesityl derivatives to various enzyme targets. These studies have shown promising results in terms of binding efficiency and specificity, suggesting that these compounds could serve as lead candidates for drug development targeting specific diseases .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
